5-Bromo-3-methyl-2-pentanone CAS 1115-56-6 properties
5-Bromo-3-methyl-2-pentanone CAS 1115-56-6 properties
An In-depth Technical Guide to 5-Bromo-3-methyl-2-pentanone (CAS 1115-56-6) for Advanced Research and Development
Authored by a Senior Application Scientist
This document provides a comprehensive technical overview of 5-Bromo-3-methyl-2-pentanone, a bifunctional organobromine compound with significant potential as a building block in complex organic synthesis. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide synthesizes its known properties, offers expert insights into its chemical behavior, and outlines its prospective applications.
Core Molecular Identity and Physicochemical Profile
5-Bromo-3-methyl-2-pentanone (CAS 1115-56-6) is a halogenated ketone. Its structure features a primary bromide and a ketone, making it a versatile reagent for introducing a six-carbon chain with two distinct points for functionalization.
Molecular Structure
The structural arrangement consists of a pentanone backbone with a methyl group at the C-3 position and a bromine atom at the C-5 position.
Caption: 2D structure of 5-Bromo-3-methyl-2-pentanone.
Physicochemical Properties
Experimental data for this compound is not extensively published. The table below consolidates available experimental values with computationally predicted properties to provide a working profile for laboratory use.
| Property | Value | Source |
| CAS Number | 1115-56-6 | [1][2][3] |
| Molecular Formula | C₆H₁₁BrO | [1][3][4] |
| Molecular Weight | 179.05 g/mol | [1][3] |
| Boiling Point | 117-118 °C | |
| Purity | ≥95% (Commercially available) | [1][3] |
| SMILES | CC(CCBr)C(=O)C | [1] |
| Topological Polar Surface Area (TPSA) | 17.07 Ų (Computed) | [1] |
| LogP (Octanol-Water Partition Coeff.) | 1.9965 (Computed) | [1] |
| Hydrogen Bond Acceptors | 1 (Computed) | [1] |
| Hydrogen Bond Donors | 0 (Computed) | [1] |
| Rotatable Bonds | 3 (Computed) | [1] |
Expert Insight: The presence of both a polar ketone group and a lipophilic alkyl bromide chain results in a moderate LogP value. This suggests a balanced solubility profile, likely soluble in a wide range of organic solvents such as ethers, halogenated hydrocarbons, and esters, with limited solubility in water.
Spectroscopic Characterization (Predictive Analysis)
While dedicated, published spectra for 5-Bromo-3-methyl-2-pentanone are scarce, its spectral characteristics can be reliably predicted based on its functional groups and the analysis of structurally similar compounds.
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¹H NMR (Proton NMR): The spectrum is expected to be complex due to the chiral center at C-3, which renders the C-4 methylene protons diastereotopic.
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~2.1-2.2 ppm (Singlet, 3H): The acetyl methyl protons (C-1).
-
~1.1-1.2 ppm (Doublet, 3H): The methyl protons at C-3.
-
~2.6-2.8 ppm (Multiplet, 1H): The methine proton at C-3.
-
~3.4-3.6 ppm (Multiplet, 2H): The diastereotopic methylene protons at C-5, adjacent to the bromine.
-
~1.8-2.1 ppm (Multiplet, 2H): The methylene protons at C-4.
-
-
¹³C NMR (Carbon NMR):
-
~208-212 ppm: Ketone carbonyl carbon (C-2).
-
~45-50 ppm: Methine carbon at the chiral center (C-3).
-
~30-35 ppm: Methylene carbon adjacent to the bromine (C-5).
-
~38-42 ppm: Methylene carbon at C-4.
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~28-30 ppm: Acetyl methyl carbon (C-1).
-
~15-18 ppm: Methyl carbon at C-3.
-
-
FT-IR (Infrared Spectroscopy):
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~1715 cm⁻¹: A strong, sharp absorption band characteristic of the C=O stretch of an aliphatic ketone.
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~2850-2990 cm⁻¹: C-H stretching vibrations from the methyl and methylene groups.[5]
-
~550-650 cm⁻¹: C-Br stretching vibration.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M+): Expect to see a characteristic pair of peaks of nearly equal intensity at m/z 178 and 180, corresponding to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).
-
Key Fragmentation: A prominent peak corresponding to the loss of a bromine radical (M - Br)⁺ at m/z 99. Another significant fragmentation would be an alpha-cleavage yielding the acetyl cation (CH₃CO⁺) at m/z 43.
-
Synthesis and Reactivity
As a synthetic building block, understanding the synthesis and reactivity of 5-Bromo-3-methyl-2-pentanone is crucial for its effective application.
Proposed Synthetic Workflow
A logical and direct approach to synthesize this compound is via the selective bromination of its precursor, 3-methyl-2-pentanone. The key challenge is controlling the regioselectivity of the bromination.
Caption: Proposed workflow for the synthesis of 5-Bromo-3-methyl-2-pentanone.
Protocol Considerations (Self-Validating System):
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Reagent Choice: While elemental bromine (Br₂) in an acidic medium can be used, N-Bromosuccinimide (NBS) with a radical initiator (like AIBN or light) in an inert solvent (like CCl₄) is often preferred for selective allylic or benzylic bromination. For terminal alkyl bromination, radical conditions are necessary to favor substitution on the terminal methyl group of the ethyl chain over the more substituted alpha-carbons. A more reliable method for primary bromination would involve a different strategy, such as starting from a corresponding alcohol. However, direct bromination of the ketone is a plausible, albeit potentially low-yielding, route.
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Causality of Conditions: An acidic catalyst (like HBr) promotes the formation of the enol intermediate. Bromination typically occurs at the α-carbon. In the case of 3-methyl-2-pentanone, there are three potential α-carbons (C-1, C-3, and C-4). Kinetic control (low temperature) would favor bromination at the less substituted C-1 position. Thermodynamic control might favor the more substituted C-3 position. Bromination at the terminal C-5 position is less likely under these conditions and would likely require a radical pathway or a multi-step synthesis starting from a different precursor (e.g., 5-hydroxy-3-methyl-2-pentanone).
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Validation & Purification: The reaction progress should be monitored by TLC or GC-MS to track the consumption of starting material and the formation of the product and any isomers. Purification via fractional distillation under reduced pressure is necessary to separate the desired product from unreacted starting material and isomeric byproducts.[6]
Core Reactivity
The utility of this molecule stems from its two reactive sites, which can be addressed sequentially or in a single pot, depending on the reaction design.
Caption: Key reactivity sites of 5-Bromo-3-methyl-2-pentanone.
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At the Carbonyl Group: The ketone is susceptible to nucleophilic attack. This allows for transformations such as reduction to a secondary alcohol, Grignard reactions to form tertiary alcohols, or conversion to an alkene via a Wittig reaction.
-
At the C-Br Bond: The primary bromide is an excellent leaving group, making the C-5 position a prime site for S_N2 reactions. This allows for the introduction of a wide variety of nucleophiles, including amines, azides, cyanides, and thiols, which is a common strategy in the synthesis of pharmaceutical intermediates.[7]
Applications in Research and Drug Development
While specific, documented applications of 5-Bromo-3-methyl-2-pentanone are not widespread, its structure is analogous to other bromo-organics that are pivotal in medicinal chemistry.[7][8]
-
Scaffold Elaboration: This molecule can serve as a starting point for building more complex molecular architectures. For instance, the bromide can be displaced by a nitrogen nucleophile (e.g., an amine or heterocycle), and the ketone can then be used to extend the carbon chain or introduce new functional groups. This is a powerful strategy for generating libraries of compounds for high-throughput screening.
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Synthesis of Heterocycles: The 1,4-relationship between the ketone and the bromine (after displacement) can be exploited for the synthesis of five-membered heterocyclic rings, such as pyrrolidines or tetrahydrofurans, which are common motifs in biologically active molecules.
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Pro-drug and Linker Chemistry: The alkyl bromide functionality can be used to attach the molecule to a larger pharmacophore, potentially acting as a linker in antibody-drug conjugates (ADCs) or as a precursor to a labeling agent for metabolic studies.[8]
Safety and Handling
Hazard Profile: 5-Bromo-3-methyl-2-pentanone is a hazardous chemical and must be handled with appropriate precautions.
-
Physical Hazards: It is a highly flammable liquid and vapor.[9] Keep away from heat, sparks, open flames, and hot surfaces.[10]
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Health Hazards: Causes serious eye irritation.[11] It is harmful if inhaled and may cause respiratory irritation, drowsiness, or dizziness.[9] There is a suspicion that it may cause cancer if inhaled. It is incompatible with strong oxidizing agents, strong acids, and acid chlorides.[11]
Handling and Storage Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Use explosion-proof electrical and ventilating equipment.
-
Personal Protective Equipment (PPE): Wear protective gloves, flame-retardant antistatic protective clothing, and chemical safety goggles or a face shield.[11]
-
Storage: Store in a cool, dry, and well-ventilated place.[9] Keep the container tightly closed and sealed in dry conditions, with a recommended temperature of 2-8°C.[1] Store locked up.[9]
Conclusion
5-Bromo-3-methyl-2-pentanone is a valuable, bifunctional reagent with considerable potential for advanced organic synthesis. While comprehensive experimental data is limited, its chemical properties and reactivity can be confidently inferred from fundamental principles and comparison with related structures. Its ability to serve as a versatile C6 building block makes it a compound of interest for researchers and drug development professionals seeking to construct novel and complex molecular entities. Adherence to strict safety protocols is mandatory when handling this compound.
References
-
CAS Database. 2-Pentanone, 5-bromo-3-methyl-. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 5-Bromo-2-methyl-2-pentene in Modern Organic Synthesis. [Link]
-
Autech Industry Co.,Limited. Emerging applications of 5-bromo-1-pentene in medicine. [Link]
-
Organic Syntheses. 1-bromo-3-methyl-2-butanone. [Link]
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